molecular formula C11H15ClFN3S B12223256 1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

Cat. No.: B12223256
M. Wt: 275.77 g/mol
InChI Key: AFNXSNSULZGMKX-UHFFFAOYSA-N
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Description

1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a synthetic organic compound that features a pyrazole ring substituted with dimethyl groups and a thienyl group substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation to introduce the dimethyl groups.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a nucleophilic substitution reaction, where a suitable thienyl halide reacts with the pyrazole derivative.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Formation of the Methanamine Moiety: The final step involves the formation of the methanamine group through reductive amination, where the intermediate is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thienyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound can be employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound shares the pyrazole ring structure but differs in its functional groups and substitution pattern.

    Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: Another pyrazole derivative with different substituents and applications.

Uniqueness

1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is unique due to its specific combination of a pyrazole ring, thienyl group, and fluorine substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C11H15ClFN3S

Molecular Weight

275.77 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-3-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H14FN3S.ClH/c1-8-5-9(14-15(8)2)6-13-7-10-3-4-11(12)16-10;/h3-5,13H,6-7H2,1-2H3;1H

InChI Key

AFNXSNSULZGMKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)CNCC2=CC=C(S2)F.Cl

Origin of Product

United States

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